N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Description
N-[(2-Chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a nitroimidazole-thiazole hybrid compound characterized by a 2-chlorobenzyl substituent at the 6-amino position of the imidazo[2,1-b][1,3]thiazole core. Its structure includes a nitro group at the 5-position, a feature common in antimicrobial and antiparasitic agents due to its role in redox-mediated cytotoxicity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-4-2-1-3-8(9)7-14-10-11(17(18)19)16-5-6-20-12(16)15-10/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNKHLXCGEEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175639 | |
| Record name | N-[(2-Chlorophenyl)methyl]-5-nitroimidazo[2,1-b]thiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-16-1 | |
| Record name | N-[(2-Chlorophenyl)methyl]-5-nitroimidazo[2,1-b]thiazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-5-nitroimidazo[2,1-b]thiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by the cyclization of α-haloketones with formamide or ammonium acetate.
Nitration: The nitro group is introduced via nitration using concentrated nitric acid and sulfuric acid.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the imidazole ring with the 2-chlorophenylmethyl group using a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It can be used in the development of new drugs and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with specific molecular targets in the cell. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in critical biological pathways.
Comparison with Similar Compounds
Discussion
The 2-chlorobenzyl substituent in the target compound introduces steric and electronic effects distinct from its 3- and 4-chloro analogs. The trifluoromethoxy group in these analogs enhances antitubercular potency, suggesting that similar modifications could optimize the target compound’s efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
